molecular formula C16H13NOS B2868385 3-Phenyl-5-[(phenylthio)methyl]isoxazole CAS No. 478048-74-7

3-Phenyl-5-[(phenylthio)methyl]isoxazole

Cat. No.: B2868385
CAS No.: 478048-74-7
M. Wt: 267.35
InChI Key: ALOSNTJZINUQLV-UHFFFAOYSA-N
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Description

3-Phenyl-5-[(phenylthio)methyl]isoxazole is a chemical compound that belongs to the isoxazole family. It has gained significant attention in scientific research due to its potential biological activity and diverse applications. The compound has a molecular formula of C16H13NOS and an average mass of 267.345 Da .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of isoxazoles, including 3-Phenyl-5-[(phenylthio)methyl]isoxazole, often involves cycloaddition reactions. One common method is the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (I) or ruthenium (II) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation .

Industrial Production Methods: Industrial production methods for isoxazoles typically involve large-scale cycloaddition reactions under controlled conditions. The use of efficient catalysts and optimized reaction parameters ensures high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Phenyl-5-[(phenylthio)methyl]isoxazole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its biological activity .

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like tert-butyl nitrite or isoamyl nitrite, and reducing agents such as sodium borohydride. Reaction conditions often involve moderate temperatures and the presence of catalysts to facilitate the desired transformations .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can lead to the formation of isoxazole derivatives with different substituents, while reduction reactions can yield reduced forms of the compound with altered functional groups .

Scientific Research Applications

3-Phenyl-5-[(phenylthio)methyl]isoxazole has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, the compound’s potential biological activity makes it a candidate for drug discovery and development. Additionally, its unique chemical properties make it valuable in various industrial applications, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Phenyl-5-[(phenylthio)methyl]isoxazole involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, thereby modulating their activity . This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to 3-Phenyl-5-[(phenylthio)methyl]isoxazole include other isoxazole derivatives, such as 3-phenylisoxazole and 5-phenylisoxazole . These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical and biological properties .

Uniqueness: What sets this compound apart from its analogs is its unique phenylthio substituent at the 5-position. This structural feature contributes to its distinct chemical reactivity and potential biological activity . The presence of the phenylthio group can enhance the compound’s ability to interact with specific molecular targets, making it a valuable compound for further research and development .

Properties

IUPAC Name

3-phenyl-5-(phenylsulfanylmethyl)-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NOS/c1-3-7-13(8-4-1)16-11-14(18-17-16)12-19-15-9-5-2-6-10-15/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALOSNTJZINUQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=C2)CSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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